molecular formula C24H20N4O4S2 B13701563 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline

6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline

Cat. No.: B13701563
M. Wt: 492.6 g/mol
InChI Key: FXLIEYOHHREUEJ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline is a complex organic compound with the molecular formula C24H20N4O4S2 and a molecular weight of 492.57 g/mol . This compound is characterized by its quinazoline core structure, which is substituted with various functional groups, including methoxy, methylsulfonyl, pyrazolyl, and thienyl groups.

Preparation Methods

The synthesis of 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:

    Formation of the Quinazoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation is achieved using methanol and a suitable catalyst.

    Attachment of the Pyrazolyl Group: This step involves the reaction of the quinazoline intermediate with a pyrazole derivative under controlled conditions.

    Incorporation of the Methylsulfonyl Group: This is done using methylsulfonyl chloride in the presence of a base.

    Addition of the Thienyl Group: The final step involves the coupling of the thienyl group to the quinazoline core using a suitable coupling reagent.

Chemical Reactions Analysis

6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

6,7-Dimethoxy-2-[4-[4-(methylsulfonyl)phenyl]-1-pyrazolyl]-4-(3-thienyl)quinazoline can be compared with other quinazoline derivatives, such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N4O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

6,7-dimethoxy-2-[4-(4-methylsulfonylphenyl)pyrazol-1-yl]-4-thiophen-3-ylquinazoline

InChI

InChI=1S/C24H20N4O4S2/c1-31-21-10-19-20(11-22(21)32-2)26-24(27-23(19)16-8-9-33-14-16)28-13-17(12-25-28)15-4-6-18(7-5-15)34(3,29)30/h4-14H,1-3H3

InChI Key

FXLIEYOHHREUEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3C=C(C=N3)C4=CC=C(C=C4)S(=O)(=O)C)C5=CSC=C5)OC

Origin of Product

United States

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